molecular formula C13H14FN3O2S B2918860 2-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034488-98-5

2-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

Cat. No.: B2918860
CAS No.: 2034488-98-5
M. Wt: 295.33
InChI Key: KMVXBSUJDCIIPS-UHFFFAOYSA-N
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Description

2-Fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a synthetic organic compound characterized by its complex molecular structure. This compound is part of the sulfonamide class, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide typically involves multiple steps, starting with the construction of the tetrahydropyrazolo[1,5-a]pyridine core. This can be achieved through a cyclization reaction involving appropriate precursors such as amines and diketones. Subsequent fluorination and sulfonamide formation steps are then carried out to introduce the fluorine atom and the sulfonamide group, respectively.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Sulfonic acids and sulfonyl chlorides.

  • Reduction: : Reduced derivatives with altered functional groups.

  • Substitution: : Substituted derivatives with different nucleophiles.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a tool in biological studies, particularly in understanding enzyme inhibition and receptor binding.

  • Medicine: : It has potential as a lead compound in drug discovery, especially for developing new therapeutic agents.

  • Industry: : Its unique properties may be exploited in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-Fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide can be compared with other similar compounds, such as:

  • 3-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isonicotinamide: : Both compounds share structural similarities but differ in their functional groups and potential biological activities.

  • N-[(5-Butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-4-fluorobenzenesulfonamide: : This compound has a different alkyl chain length, which may influence its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which can lead to distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

2-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O2S/c14-12-3-1-2-4-13(12)20(18,19)16-10-6-8-17-11(9-10)5-7-15-17/h1-5,7,10,16H,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVXBSUJDCIIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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